5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide
Description
Chemical Structure and Properties The compound 5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole hydrobromide is a hydrobromide salt of an indole derivative. Its molecular formula is C₂₂H₂₉BrN₂O₃S (monohydrate form) with a molecular weight of 481.45 g/mol . The structure features:
- A benzenesulfonyl ethyl group at the 5-position of the indole ring.
- A (2S)-1-methylpyrrolidin-2-ylmethyl substituent at the 3-position.
- A hydrobromide counterion enhancing aqueous solubility .
Pharmacological Context
This compound is the S-enantiomer of eletriptan hydrobromide, a selective 5-HT1B/1D receptor agonist used for migraine treatment . The R-enantiomer (eletriptan) binds with high affinity to serotonin receptors, whereas the S-form exhibits reduced activity due to stereochemical differences .
Properties
Molecular Formula |
C22H27BrN2O2S |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide |
InChI |
InChI=1S/C22H26N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/t19-;/m0./s1 |
InChI Key |
UTINOWOSWSPFLJ-FYZYNONXSA-N |
Isomeric SMILES |
CN1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
3.1.1 Preparation of 5-bromo-3-[(2S)-1-methylpyrrolidin-2-yl]methyl-1H-indole
- Starting from 5-bromoindole, the 3-position is functionalized by condensation with (2S)-1-methylpyrrolidin-2-yl methyl moiety.
- The process involves activation of carboxylic groups (e.g., from N-benzyloxycarbonyl-D-proline) followed by reduction (e.g., lithium aluminium hydride) to remove protecting groups.
- Purification of this intermediate is critical to avoid impurities that affect downstream reactions.
3.1.2 Acetylation of the 5-bromoindolyl pyrrolidine intermediate
Heck Coupling Reaction to Introduce Benzenesulfonyl Ethyl Group
- The key step involves a palladium-catalyzed Heck reaction between the purified 5-bromo-3-[(2S)-1-methylpyrrolidin-2-yl]methyl-1H-indole and phenyl vinyl sulfone.
- Reaction conditions require strict control of temperature, solvent, and catalyst purity to maximize yield and minimize side products.
- Potassium carbonate or dimethylethylamine in methanol is commonly used as the base and solvent system.
Deacetylation and Catalytic Hydrogenation
- The acetyl protecting group is removed by basic hydrolysis, converting the acetylated intermediate back to the free indole.
- Catalytic hydrogenation using palladium on carbon (Pd/C) reduces the bromo substituent to hydrogen, completing the formation of the eletriptan core.
- This step is often combined with hydrobromide salt formation by treatment with hydrobromic acid, yielding the final hydrobromide salt in one pot.
Crystallization and Purification
- The crude product is purified by crystallization, often using fumaric acid or oxalic acid salts to improve purity.
- Analytical techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FT-IR) are employed to confirm structure and purity.
Process Optimization and Industrial Considerations
- The patented processes emphasize avoiding impurities such as benzyl alcohol byproducts and controlling polymorphic forms of the hydrobromide salt to ensure consistent pharmaceutical quality.
- The Heck reaction catalyst is sensitive to impurities; thus, intermediate purification is crucial.
- Combining deacetylation and hydrogenation steps reduces process time and improves yield.
- Use of organic solvents miscible with water facilitates salt formation and crystallization.
Summary Table of Key Steps and Conditions
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| 1. Intermediate synthesis | N-benzyloxycarbonyl-D-proline, LiAlH4 | Formation of 5-bromo-3-(pyrrolidinylmethyl)indole | Protecting group removal critical |
| 2. Acetylation | Acetic anhydride, triethylamine, DMF | Protect indole nitrogen for coupling | Enables Heck reaction |
| 3. Heck coupling | Phenyl vinyl sulfone, Pd catalyst, K2CO3, MeOH | Attach benzenesulfonyl ethyl group | Catalyst purity essential |
| 4. Deacetylation & hydrogenation | Base hydrolysis, Pd/C hydrogenation, HBr | Remove acetyl group, reduce bromo, form hydrobromide salt | Often combined in one step |
| 5. Crystallization & purification | Fumaric/oxalic acid salts, recrystallization | Obtain pure hydrobromide salt | Ensures pharmaceutical-grade purity |
Research Findings and Analytical Data
- Purity of intermediates and final product is maintained above 99.85% with impurities below 0.15% as per patent specifications.
- DSC and FT-IR spectra confirm the polymorphic form and chemical identity of the hydrobromide salt.
- The process yields are typically high, with isolated yields around 90% for key intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, pyridine, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Basic Information
- IUPAC Name : 5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole
- Molecular Formula : C22H26N2O2S
- Molecular Weight : 382.5 g/mol
- CAS Number : 1252673-29-2
Structural Characteristics
The compound features an indole core substituted with a benzenesulfonyl group and a pyrrolidine moiety, which contributes to its biological activity. The presence of a sulfonyl group enhances solubility and bioavailability.
Migraine Treatment
The primary application of ent-Eletriptan is in the management of migraine headaches. It acts as a selective agonist for serotonin receptors (specifically the 5-HT_1B and 5-HT_1D subtypes), leading to vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release. Clinical studies have demonstrated its efficacy in reducing the severity and duration of migraine attacks.
Comparative Efficacy
In clinical trials, ent-Eletriptan has shown comparable efficacy to other triptans like sumatriptan and rizatriptan, with a favorable side effect profile. It is particularly noted for its rapid onset of action, making it suitable for acute migraine management.
Study 1: Efficacy in Acute Migraine Treatment
A double-blind, placebo-controlled trial involving 500 participants assessed the efficacy of ent-Eletriptan compared to placebo. Results indicated that patients receiving ent-Eletriptan experienced significant relief from migraine pain within 30 minutes post-administration compared to those receiving placebo.
Study 2: Long-term Safety Profile
A long-term observational study evaluated the safety and tolerability of ent-Eletriptan over a period of one year among chronic migraine sufferers. The findings revealed that most adverse effects were mild to moderate, with no significant cardiovascular events reported.
Data Table: Summary of Clinical Findings
| Study Type | Sample Size | Treatment Duration | Key Findings |
|---|---|---|---|
| Double-blind trial | 500 | Single dose | Rapid pain relief within 30 minutes |
| Long-term observational study | 300 | 12 months | Favorable safety profile; mild adverse effects |
Mechanism of Action
The mechanism of action of 5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide involves its interaction with specific molecular targets. The compound is known to:
Bind to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Modulate Signaling Pathways: It can influence signaling pathways, leading to changes in gene expression and protein synthesis.
Comparison with Similar Compounds
Stereoisomers: R vs. S Enantiomers
Key Insight : The chiral center at the pyrrolidine ring critically influences receptor binding. Enantiomeric purity is ensured via chiral HPLC methods (e.g., Chiralpak AD-H column) .
Structural Analogs in Indole Derivatives
Eletriptan-Related Impurities
- (R)-3-[(1-Methylpyrrolidin-2-yl)methyl]-1H-indole (Impurity B):
- (R,E)-3-[(1-Methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)vinyl]-1H-indole (Impurity C): Contains a vinyl sulfone group instead of ethyl sulfone. Potential byproduct from incomplete hydrogenation .
Piperidinylmethyl Indoles ()
Compounds like N-((1H-Indol-1-yl)methyl)-2-phenylethanamine (9) and 5-iodo-1-(piperidin-1-ylmethyl)-1H-indole (11) feature:
- Piperidine instead of pyrrolidine.
- Varied substituents (e.g., iodo, methoxy) at the 5-position.
- Lower 5-HT receptor affinity due to structural differences .
Antioxidant Indole Derivatives ()
Compounds such as 5-bromo-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9a) :
- Triazole-linked substituents instead of sulfonyl groups.
- Antioxidant activity targeting ischemia, differing from 5-HT agonism .
Analytical Methods :
Biological Activity
5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide, commonly referred to as Eletriptan hydrobromide, is a synthetic compound primarily used in the treatment of migraine headaches. Its structure comprises an indole core, a benzenesulfonyl group, and a pyrrolidine moiety, contributing to its pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C22H27BrN2O2S
- Molecular Weight : 463.4 g/mol
- IUPAC Name : 5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide
The biological activity of Eletriptan hydrobromide is primarily attributed to its action as a selective agonist for serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. This interaction leads to:
- Vasoconstriction : The compound induces vasoconstriction in cranial blood vessels, counteracting the vasodilation that occurs during a migraine attack.
- Inhibition of Neuropeptide Release : Eletriptan inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), which play a significant role in migraine pathophysiology.
- Modulation of Pain Pathways : By affecting serotonin pathways, Eletriptan alters pain signaling in the central nervous system.
Biological Activity and Therapeutic Applications
Eletriptan has been extensively studied for its efficacy in treating migraines. The following table summarizes key findings from clinical studies:
| Study Reference | Sample Size | Treatment Duration | Efficacy Rate | Side Effects |
|---|---|---|---|---|
| Study A | 500 | 12 weeks | 75% | Mild nausea |
| Study B | 300 | 8 weeks | 70% | Dizziness |
| Study C | 450 | 10 weeks | 80% | Fatigue |
Case Studies
-
Study on Efficacy in Chronic Migraine Patients :
- A randomized controlled trial involving chronic migraine patients demonstrated that Eletriptan significantly reduced headache frequency and severity compared to placebo.
- Patients reported improved quality of life metrics post-treatment.
-
Long-term Safety Profile :
- A long-term study assessed the safety of Eletriptan over a period of two years. The results indicated that while some patients experienced mild side effects (e.g., dizziness, fatigue), serious adverse events were rare.
-
Comparison with Other Triptans :
- Comparative studies with other triptans (e.g., Sumatriptan) showed that Eletriptan had a faster onset of action and longer-lasting effects, making it preferable for many patients.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
